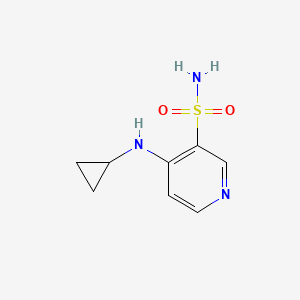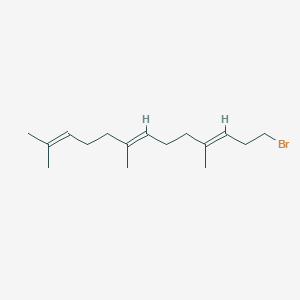
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene is an organic compound with the molecular formula C16H27Br It is characterized by the presence of a bromine atom and three methyl groups attached to a tridecatriene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene typically involves the bromination of a precursor molecule. One common method is the bromination of 2,6,10-trimethyltrideca-2,6,10-triene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
Substitution Reactions: Formation of alcohols, amines, or other substituted derivatives.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.
Reduction Reactions: Formation of the corresponding hydrocarbon.
科学的研究の応用
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene depends on its specific application. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, leading to various biochemical effects. The bromine atom can participate in electrophilic reactions, while the tridecatriene backbone can engage in hydrophobic interactions with lipid membranes or other hydrophobic regions of biomolecules.
類似化合物との比較
Similar Compounds
13-Chloro-2,6,10-trimethyltrideca-2,6,10-triene: Similar structure but with a chlorine atom instead of bromine.
13-Iodo-2,6,10-trimethyltrideca-2,6,10-triene: Similar structure but with an iodine atom instead of bromine.
2,6,10-Trimethyltrideca-2,6,10-triene: The parent compound without any halogen substitution.
Uniqueness
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C16H27Br |
|---|---|
分子量 |
299.29 g/mol |
IUPAC名 |
(6E,10E)-13-bromo-2,6,10-trimethyltrideca-2,6,10-triene |
InChI |
InChI=1S/C16H27Br/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h8,10,12H,5-7,9,11,13H2,1-4H3/b15-10+,16-12+ |
InChIキー |
ZISCCZFUFBCDOO-NCZFFCEISA-N |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CCBr)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCCBr)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)
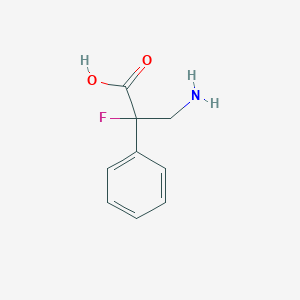


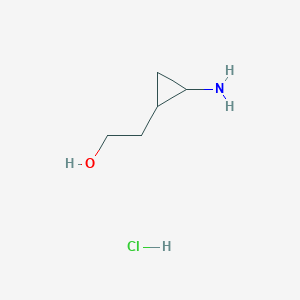

![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)
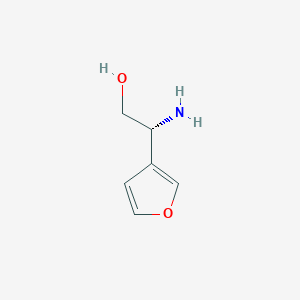
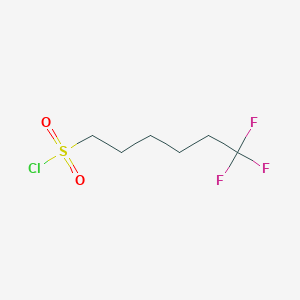
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol](/img/structure/B15201187.png)
![4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B15201188.png)
